Cas no 221466-41-7 (2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-)
![2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- structure](https://nl.kuujia.com/scimg/cas/221466-41-7x500.png)
221466-41-7 structure
Productnaam:2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Naphthalenone, 4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7, 8-tetramethyl-, (4aR,7R,8S,8aR)-
- 2-Oxokolavelool
- 2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-te...
- 2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-
- (-)-13-epi-Roseostachenone
- Nakamurol B
- [ "Nakamurol B" ]
- (4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- AKOS032961837
- 221466-41-7
- FS-9336
- DTXSID20993142
- 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- 8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- 7235-04-3
-
- Inchi: InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1
- InChI-sleutel: KARUSPOBGJZEMI-SSRYDLFMSA-N
- LACHT: C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C
Berekende eigenschappen
- Exacte massa: 304.24000
- Monoisotopische massa: 304.240230259g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 506
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.0±0.1 g/cm3
- Kookpunt: 407.7±14.0 °C at 760 mmHg
- Vlampunt: 174.1±12.7 °C
- PSA: 37.30000
- LogboekP: 4.68140
- Dampfdruk: 0.0±2.2 mmHg at 25°C
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70780-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
¥3928.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2791-1 mg |
2-Oxokolavelool |
221466-41-7 | 98% | 1mg |
¥ 2,720 | 2023-07-11 | |
A2B Chem LLC | AF65772-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
$719.00 | 2024-04-20 | ||
TargetMol Chemicals | TN2791-5 mg |
2-Oxokolavelool |
221466-41-7 | 98% | 5mg |
¥ 13,330 | 2023-07-11 | |
A2B Chem LLC | AF65772-1mg |
2-Oxokolavelool |
221466-41-7 | >95% | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN2791-1mg |
2-Oxokolavelool |
221466-41-7 | 1mg |
¥ 2720 | 2024-07-20 | ||
TargetMol Chemicals | TN2791-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
¥ 13330 | 2024-07-20 | ||
Key Organics Ltd | FS-9336-5mg |
2-Oxokolavelool |
221466-41-7 | >95% | 5mg |
£671.72 | 2025-03-04 |
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Gerelateerde literatuur
-
1. Back matter
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Colensane en clerodane diterpenoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Colensane en clerodane diterpenoïden
221466-41-7 (2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-) Gerelateerde producten
- 22841-42-5(2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-)
- 23526-45-6(Vomifoliol)
- 2035022-90-1((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}prop-2-en-1-one)
- 1914176-53-6(ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate)
- 1872779-65-1(4-Methyl-4-(2,2,2-trifluoroethoxy)piperidine)
- 1951425-24-3((R)-3-AMINO-1-(2,4-DICHLOROBENZYL) PYRROLIDIN-2-ONE HCL)
- 1225530-78-8(3-(5-Fluoro-2-methoxyphenyl)morpholine)
- 510725-53-8(1-(2-methylpropyl)piperazine hydrochloride)
- 403726-41-0(4-amino-N-(oxolan-2-yl)methyl-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide)
- 2209964-39-4(3-Methyl-2-benzofurancarboxylic acid 2-(2-chloroacetyl)hydrazide)
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
